Comparative Anti-HIV-1 Potency: 3'-Azido-3'-deoxyguanosine vs. Approved NRTIs
In a head-to-head study, 3'-azido-ddG demonstrated anti-HIV-1 activity in primary human lymphocytes and T-cell lines with IC50 values ranging from 0.19 to 2.1 μM [1]. This potency was two- to fourfold greater than that of abacavir (ABC) and comparable to didanosine (ddI), zalcitabine (ddC), stavudine (d4T), and tenofovir disoproxil fumarate (TDF) in the same assay systems [1].
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | 0.19 - 2.1 μM |
| Comparator Or Baseline | ABC: ~0.4-8.4 μM; ddI, ddC, d4T, TDF: comparable IC50 range |
| Quantified Difference | 2- to 4-fold more potent than ABC |
| Conditions | Primary human lymphocytes, HeLa cells, T-cell lines |
Why This Matters
This potency profile establishes 3'-azido-ddG as a viable alternative to abacavir in research settings, with comparable or superior activity to multiple approved NRTIs, justifying its selection for antiviral screening cascades.
- [1] Sluis-Cremer N, Koontz D, Bassit L, Hernandez-Santiago BI, Detorio M, Rapp KL, et al. Anti-Human Immunodeficiency Virus Activity, Cross-Resistance, Cytotoxicity, and Intracellular Pharmacology of the 3′-Azido-2′,3′-Dideoxypurine Nucleosides. Antimicrob Agents Chemother. 2009;53(10):4280-4289. View Source
